N-benzyl-2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-amine
Description
N-benzyl-2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-amine is a substituted 1,3-oxazole derivative characterized by:
- tert-Butyl group at the 2-position, enhancing steric bulk and metabolic stability.
- 4-Chlorophenylsulfonyl moiety at the 4-position, introducing electron-withdrawing effects and influencing solubility.
This compound’s molecular formula is C₂₀H₂₂ClN₃O₃S (calculated molecular weight: 435.3 g/mol). Its structural complexity suggests applications in medicinal chemistry, though specific biological data are absent in the provided evidence.
Properties
IUPAC Name |
N-benzyl-2-tert-butyl-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c1-20(2,3)19-23-18(27(24,25)16-11-9-15(21)10-12-16)17(26-19)22-13-14-7-5-4-6-8-14/h4-12,22H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAITMQNCYWENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(O1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to compile detailed findings on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a complex structure characterized by the following components:
- N-benzyl : A benzyl group attached to the nitrogen atom.
- 2-tert-butyl : A bulky tert-butyl group enhancing lipophilicity.
- 4-chlorophenylsulfonyl : A sulfonamide moiety that may contribute to biological interactions.
- 1,3-oxazol : A heterocyclic ring that can influence the compound's reactivity and bioactivity.
The synthesis of this compound has been documented in various studies, indicating methods that utilize starting materials such as 4-chlorophenylboronic acid and other derivatives. The process typically involves coupling reactions and purification techniques to yield the final product in high purity.
2.1 Antioxidant Activity
Recent studies have highlighted the antioxidant potential of similar compounds within the oxazole family. For instance, compounds with oxazole rings have shown significant radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals. The antioxidant activity can be quantitatively assessed by measuring percent inhibition at various concentrations.
| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |
|---|---|---|
| N-benzyl derivative | 64.5% (20 min) | 79% (60 min) |
| Control (Trolox) | 91% | - |
2.2 Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have been explored through various assays. In vitro studies indicate that compounds with similar structural motifs can inhibit lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways.
| Compound | IC50 (µM) |
|---|---|
| N-benzyl derivative | 10 µM |
| Standard (BHA) | 7 µM |
2.3 Cytotoxicity and Anticancer Activity
Preliminary investigations into the cytotoxic effects of this compound have shown promise against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis or cell cycle arrest.
Case Study 1: Antioxidant Evaluation
In a study published in MDPI, researchers evaluated several derivatives of oxazole for their antioxidant capacity using DPPH and ABTS assays. The results indicated that compounds with similar substituents to N-benzyl derivatives exhibited potent antioxidant effects, suggesting potential applications in preventing oxidative stress-related diseases .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of oxazole derivatives demonstrated that these compounds could effectively inhibit LOX activity in vitro. This inhibition was correlated with reduced production of pro-inflammatory mediators in cellular models .
4. Conclusion
The biological activity of this compound presents a promising avenue for further research in medicinal chemistry. Its antioxidant and anti-inflammatory properties suggest potential therapeutic applications, particularly in conditions associated with oxidative stress and inflammation.
Future research should focus on:
- Detailed mechanistic studies to elucidate pathways involved.
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Structure–activity relationship (SAR) analyses to optimize biological activity.
Comparison with Similar Compounds
Key Research Findings
The 4-chlorophenylsulfonyl group provides stronger electron-withdrawing effects than 4-methylphenylsulfonyl (as in ), which may influence binding to sulfonamide-sensitive targets.
Solubility and Bioavailability :
- Analogues with morpholine (e.g., ) or fluorine (e.g., ) exhibit enhanced solubility due to polar functional groups, whereas the benzyl group in the target compound may reduce aqueous solubility.
Metabolic Stability: Fluorinated derivatives (e.g., ) are predicted to resist oxidative metabolism better than non-fluorinated counterparts. The tert-butyl group in the target compound also contributes to metabolic stability .
Structural Diversity :
- Substitution at the 2-position (e.g., tert-butyl vs. furyl or phenyl) significantly alters the molecule’s conformational flexibility and interaction with hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
